molecular formula C31H42O21 B13422496 Octaacetyl Xylotriose

Octaacetyl Xylotriose

Cat. No.: B13422496
M. Wt: 750.7 g/mol
InChI Key: UBMPVRQGSFBQNE-IAGBODTISA-N
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Description

Octaacetyl Xylotriose is a chemically modified oligosaccharide derived from xylan. It is an intermediate in the synthesis of Xylotriose, a newly developed xylo-oligosaccharide with numerous beneficial biomedical and health effects. The compound is characterized by its eight acetyl groups, which enhance its stability and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octaacetyl Xylotriose is typically synthesized through the acetylation of Xylotriose. The process involves the reaction of Xylotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the Xylotriose molecule .

Industrial Production Methods

Industrial production of this compound involves the enzymatic hydrolysis of xylan to produce Xylotriose, followed by chemical acetylation. The enzymatic hydrolysis is performed using xylanase enzymes, which break down the xylan into smaller oligosaccharides, including Xylotriose. The Xylotriose is then purified and subjected to acetylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Octaacetyl Xylotriose undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield Xylotriose.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or aldehyde groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Xylotriose

    Oxidation: Carboxylated or aldehyde-functionalized derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octaacetyl Xylotriose has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other oligosaccharides and glycosylated compounds.

    Biology: Studied for its potential prebiotic effects and ability to promote the growth of beneficial gut bacteria.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of functional foods and dietary supplements due to its beneficial health effects

Mechanism of Action

The mechanism of action of Octaacetyl Xylotriose involves its interaction with specific molecular targets and pathways. In biological systems, the compound is hydrolyzed to release Xylotriose, which exerts its effects by promoting the growth of beneficial gut bacteria such as bifidobacteria. This leads to improved gut health and overall well-being. The acetyl groups enhance the stability and solubility of the compound, allowing for better bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Xylobiose: A disaccharide composed of two xylose units.

    Xylotetraose: A tetrasaccharide composed of four xylose units.

    Xylo-oligosaccharides: A group of oligosaccharides composed of xylose units linked by β-1,4 bonds

Uniqueness

Octaacetyl Xylotriose is unique due to its eight acetyl groups, which enhance its stability and solubility compared to other xylo-oligosaccharides.

Properties

Molecular Formula

C31H42O21

Molecular Weight

750.7 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C31H42O21/c1-12(32)43-20-9-41-30(27(48-17(6)37)23(20)44-13(2)33)52-22-11-42-31(28(49-18(7)38)25(22)46-15(4)35)51-21-10-40-29(50-19(8)39)26(47-16(5)36)24(21)45-14(3)34/h20-31H,9-11H2,1-8H3/t20-,21-,22-,23+,24+,25+,26-,27-,28-,29?,30+,31+/m1/s1

InChI Key

UBMPVRQGSFBQNE-IAGBODTISA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3COC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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